2-(4-benzylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one

Lipophilicity Calculated logP Drug-likeness

2-(4-Benzylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one is a synthetic small molecule (C₁₆H₁₇F₃N₄O, MW 338.33 g/mol) belonging to the class of piperazinyl-trifluoromethyl-pyrimidinones. The compound features a benzylpiperazine moiety at the 2-position and a trifluoromethyl group at the 6-position of a pyrimidin-4(3H)-one core, yielding a calculated partition coefficient (logP) of 1.99, a polar surface area of 41.8 Ų, and a hydrogen bond donor count of 1.

Molecular Formula C16H17F3N4O
Molecular Weight 338.33 g/mol
Cat. No. B3730882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-benzylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one
Molecular FormulaC16H17F3N4O
Molecular Weight338.33 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)C3=NC(=CC(=O)N3)C(F)(F)F
InChIInChI=1S/C16H17F3N4O/c17-16(18,19)13-10-14(24)21-15(20-13)23-8-6-22(7-9-23)11-12-4-2-1-3-5-12/h1-5,10H,6-9,11H2,(H,20,21,24)
InChIKeyBYBIRGGABPQEEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Benzylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one: Core Scaffold Profile for Procurement Evaluation


2-(4-Benzylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one is a synthetic small molecule (C₁₆H₁₇F₃N₄O, MW 338.33 g/mol) belonging to the class of piperazinyl-trifluoromethyl-pyrimidinones . The compound features a benzylpiperazine moiety at the 2-position and a trifluoromethyl group at the 6-position of a pyrimidin-4(3H)-one core, yielding a calculated partition coefficient (logP) of 1.99, a polar surface area of 41.8 Ų, and a hydrogen bond donor count of 1 . Its structure places it at the intersection of two well-characterized pharmacophore families: the kinase-targeting piperazinylpyrimidine class (as exemplified by PF-4708671 and related S6K1 inhibitors) and the heterocyclic-substituted 6-(trifluoromethyl)pyrimidin-4(3H)-one derivatives claimed for cardiovascular, renal, inflammatory, and fibrotic indications .

Kinase inhibitor lead generation — piperazinylpyrimidine scaffold
Patent-defined CCR4 antagonist chemotype for inflammatory disease research
Lead-like logP ~2.0 supports cell permeability in target engagement assays Calculated value
Scaffold-hopping libraries — TPSA 41.8 Ų, MW 338.33 g/mol

Why 2-(4-Benzylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one Cannot Be Simply Replaced by In-Class Analogs


Although numerous piperazinylpyrimidine derivatives are commercially available, the spatial placement and nature of substituents on the pyrimidinone ring critically determine both the biological target engagement profile and physicochemical properties. Removal of the benzyl group from the piperazine nitrogen (yielding a free NH-piperazine analog) results in a substantial loss of lipophilicity and altered hydrogen-bonding capacity, which can dramatically reduce cell permeability and target binding . Conversely, replacement of the 6-CF₃ group with smaller halogens or hydrogen lowers metabolic stability and alters the electron-withdrawing character of the pyrimidinone ring, impacting the tautomeric equilibrium at the 4-oxo position that governs key ligand–target interactions . This compound's unique combination of a 4-benzylpiperazine at position 2, a 6-trifluoromethyl group, and the pyrimidin-4(3H)-one tautomeric system is not interchangeable with analogs differing at any single position; class-level substitution without de novo activity verification carries a high risk of losing target affinity or introducing undesirable off-target effects.

Benzyl Removal to free NH-piperazine may reduce cell permeability and alter hydrogen-bonding capacity, shifting target engagement.
CF₃ Replacement with smaller halogens or hydrogen can lower metabolic stability and alter pyrimidinone tautomeric equilibrium.
Core Class-level analogs with different 2-substitution patterns may shift kinase selectivity or CCR4 affinity; de novo profiling required.

Quantitative Comparator Evidence for 2-(4-Benzylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one


Physicochemical Differentiation: Lipophilicity Profile of 2-(4-Benzylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one vs. Closely Related 6-Trifluoromethyl Pyrimidinone Analogs

The compound's calculated logP of 1.9891, as reported by ChemDiv, positions it in an intermediate lipophilicity range that is distinct from several commercially available 2-substituted-6-(trifluoromethyl)pyrimidin-4(3H)-one analogs . For direct cross-study comparison, 2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one (ChemDiv database) exhibits a calculated logP of 2.7024, representing a 0.71 log unit increase in lipophilicity upon substituting the polar benzylpiperazine group at position 2 with a 3-chlorophenyl ring . This difference is substantial: a ΔlogP of +0.71 for the 3-chlorophenyl analog corresponds to an approximately 5-fold increase in the octanol/water partition coefficient, which can significantly alter both aqueous solubility and non-specific protein binding in biological assays. The target compound's intermediate logP aligns with the favorable range for CNS drug candidates (logP ~2–3), whereas the higher logP of the 3-chlorophenyl analog may increase the risk of metabolic liabilities and phospholipidosis .

Lipophilicity
Data to verify
ΔlogP +0.71 vs. 3-chlorophenyl analog (~5.2× more lipophilic)
Supports differentiated solubility and metabolic stability screening
Calculated logP 1.99 vs 2.70; same algorithm, cross-study comparison
Lipophilicity Calculated logP Drug-likeness

Kinase Inhibition Potential: The Piperazinylpyrimidine Core as a Type-I Kinase Inhibitor Scaffold in Anticancer Applications

While direct biochemical inhibition data (IC₅₀/Kd) for 2-(4-benzylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one in a purified kinase assay is not publicly available at the time of this analysis, the compound's core scaffold has been extensively characterized within the piperazinylpyrimidine class . In a systematic study of novel piperazinylpyrimidine derivatives, compound 15 (a representative benzylpiperazine-containing analog) demonstrated time- and dose-dependent antiproliferative activity against MDA-MB-468 triple-negative breast cancer cells, with the mechanism involving G2/M cell cycle arrest and dose-dependent apoptosis mediated through TP53 phosphorylation and transcriptional activation . Additionally, the broader piperazinylpyrimidine class has shown kinase binding profiles targeting the PDGFR subfamily and CSNK1D, with representative compounds exhibiting type-I kinase inhibitor behavior based on docking and binding profile comparative studies . The inclusion of the trifluoromethyl group at position 6 of the pyrimidinone ring, as present in the target compound, is expected to confer enhanced metabolic stability and altered electron density at the pyrimidinone core compared to non-fluorinated analogs—a structural feature explicitly exploited in the design of PF-4708671, a highly selective S6K1 inhibitor (Ki = 20 nM, IC₅₀ = 160 nM) that shares the piperazinylpyrimidine scaffold .

Kinase Inhibition
Class-level inference
Piperazinylpyrimidine core: PDGFR/CSNK1D binding; PF-4708671 S6K1 Ki 20 nM as class comparator
Kinase engagement probability high; specific target requires de novo profiling
No direct IC₅₀ available for this compound; MDA-MB-468 antiproliferative data for analog
Kinase inhibition Piperazinylpyrimidine Anticancer PDGFR MDA-MB-468

Patent-Cited Chemokine Receptor 4 (CCR4) Antagonist Scaffold: Structural Prerequisites for hCCR4 Binding in Piperazinylpyrimidine Derivatives

In the patent family led by AU2013211414 and US20150126500, piperazinyl pyrimidine derivatives of formula I are disclosed as selective antagonists of human chemokine receptor 4 (hCCR4) . Within the broad Markush structure, key substituents include a piperazinyl linker at the pyrimidine core, a substituted or unsubstituted benzyl/aryl group on the distal piperazine nitrogen, and various substituents on the pyrimidine ring—all features present in the target compound. While specific IC₅₀ values for individual exemplified compounds are not publicly enumerated in the patent, the generic claims explicitly cover the substitution pattern of a benzylpiperazine attached to a trifluoromethyl-substituted pyrimidine core . The patent's biological data demonstrate that hCCR4 antagonism, measured via [¹²⁵I]-TARC displacement from recombinant hCCR4 expressed in CHO cell membranes, is achievable with this chemotype, and the patent's exemplified compounds exhibit Ki values in the low nanomolar range for the most optimized analogs . The target compound's specific combination of a benzyl moiety on the piperazine and a CF₃ group on the pyrimidinone distinguishes it from close analogs with alternative aromatic substitutions that may shift selectivity toward other chemokine receptors (e.g., CCR1, CCR5) or unrelated GPCRs.

CCR4 Antagonism
Class-level inference
Patent US20150126500: benzylpiperazine-CF₃-pyrimidine core within Markush claims; close analog Ki 3.20 nM (BindingDB)
Structural priority for hCCR4 screening; selectivity vs CCR1/CCR5 requires review
BindingDB BDBM50500894 for close analog; [¹²⁵I]-TARC displacement assay
CCR4 antagonism Chemokine receptor Inflammatory disease Allergic dermatitis Patent SAR

Procurement-Relevant Application Scenarios for 2-(4-Benzylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one


Kinase Inhibitor Lead Generation Campaigns Targeting the PDGFR or S6K Subfamilies

The piperazinylpyrimidine scaffold has demonstrated binding to the PDGFR kinase subfamily and CSNK1D in systematic kinase profiling studies . Researchers can procure this compound as a starting point for structure–activity relationship (SAR) exploration of the benzylpiperazine–CF₃–pyrimidinone chemotype, leveraging class-level evidence that related analogs function as type-I kinase inhibitors . Procurement for kinase panel screening against PDGFRα/β, S6K1, and CSNK1D is warranted prior to initiating medicinal chemistry optimization. The compound's logP of ~2.0 supports favorable cell permeability for cellular target engagement assays.

CCR4 Antagonist Screening in Allergic and Inflammatory Disease Models

As a compound falling within the Markush claims of patent US20150126500 for hCCR4 antagonists , this chemotype is suitable for procurement by laboratories screening for small-molecule CCR4 antagonists in allergic dermatitis, asthma, and other Th2-mediated inflammatory conditions. The benzylpiperazine substituent at position 2 and the CF₃ group at position 6 align with the patent-defined structural requirements for hCCR4 binding . Procurement quantity should account for initial radioligand displacement assays ([¹²⁵I]-TARC) and functional calcium flux assays in CCR4-expressing cell lines.

Physicochemical Property-Driven Fragment and Scaffold-Hopping Libraries

With a measured molecular weight of 338.33 g/mol, TPSA of 41.8 Ų, and calculated logP of 1.99 , this compound occupies a favorable drug-like property space that is underrepresented among many high-throughput screening libraries dominated by higher-molecular-weight, higher-logP compounds. Procurement for inclusion in fragment-to-lead or scaffold-hopping libraries enables medicinal chemistry teams to explore the benzylpiperazine-pyrimidinone vector while maintaining lead-like physicochemical properties. The presence of one hydrogen bond donor (4-oxo tautomer) and four hydrogen bond acceptors offers multiple vectors for property-guided optimization .

Multi-Target Kinase Selectivity Profiling and Computational Docking Studies

Given the class-level evidence that subtle structural modifications in piperazinylpyrimidine derivatives produce divergent kinase selectivity profiles (e.g., PDGFR-targeting vs. CSNK1D-targeting vs. globally cytotoxic) , procurement of this compound is indicated for multi-target kinase selectivity panels (e.g., DiscoverX KINOMEscan or Reaction Biology HotSpot) to establish its selectivity fingerprint. The resulting data will inform whether the benzylpiperazine/CF₃ substitution pattern confers a selectivity profile distinct from the previously characterized dimethylamino or morpholino-substituted analogs in the patent literature .

Application
Selection Property
Validation Focus
Kinase inhibitor lead generation
Piperazinylpyrimidine core with type-I kinase inhibitor class evidence
PDGFR/S6K/CSNK1D panel screening; target engagement assays
CCR4 antagonist screening
Patent-defined benzylpiperazine-CF₃-pyrimidine chemotype
hCCR4 radioligand displacement; calcium flux functional assays
Scaffold-hopping libraries
Lead-like logP ~2.0, TPSA 41.8 Ų, MW 338.33
Property-guided optimization; fragment-to-lead campaigns
Multi-target kinase profiling
Divergent selectivity fingerprints within piperazinylpyrimidine class
KINOMEscan or HotSpot selectivity panel; computational docking
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